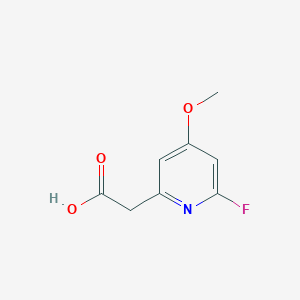

2-Fluoro-4-methoxypyridine-6-acetic acid

Description

Structural Context within Fluorinated Pyridine (B92270) Chemistry

The inclusion of a fluorine atom places 2-Fluoro-4-methoxypyridine-6-acetic acid within the broad and significant class of fluorinated pyridines. The substitution of hydrogen with fluorine on a pyridine ring dramatically alters the molecule's physicochemical properties. kaibangchem.com Fluorine is the most electronegative element, and its presence exerts a strong inductive effect, influencing the electron distribution within the aromatic ring. nbinno.com This can affect the basicity of the pyridine nitrogen, making it less basic compared to non-fluorinated pyridine. acs.org

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts enhanced thermal and chemical stability to the molecule. nbinno.com This stability is a highly desirable trait in various chemical applications, including the synthesis of high-performance materials and polymers. nbinno.comnih.gov Furthermore, in the context of medicinal chemistry, fluorination is a common strategy used to improve a compound's metabolic stability, solubility, and binding affinity to biological targets. kaibangchem.comacs.org The development of synthetic methods for creating fluorinated pyridines with high regioselectivity remains an active area of research, with techniques like C-H functionalization emerging as powerful tools. nih.gov

Chemical Significance of Pyridine-6-acetic Acid Moieties

The acetic acid group at the 6-position of the pyridine ring is a key functional moiety. Pyridine derivatives containing carboxylic acid groups are important building blocks in organic synthesis. The pyridine ring itself is a polar and ionizable aromatic structure, and the addition of a carboxylic acid group further enhances its polarity and potential for hydrogen bonding. enpress-publisher.com This characteristic can be used to improve the solubility and bioavailability of less soluble compounds. enpress-publisher.com

The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, found in thousands of drug molecules. rsc.orgnih.gov Its ability to act as a hydrogen bond acceptor and its basic nature are critical for its interaction with biological targets. nih.gov The acetic acid moiety provides a reactive handle for further chemical modifications, such as the formation of amides, esters, or other derivatives, allowing for the synthesis of a diverse library of compounds. The combination of the pyridine nucleus and the acetic acid side chain creates a versatile chemical entity for various applications in drug discovery and materials science. enpress-publisher.comtandfonline.com

Historical Perspectives and Early Research on Related Pyridine Scaffolds

The pyridine scaffold, the foundational structure of 2-Fluoro-4-methoxypyridine-6-acetic acid, has a rich history in chemistry. The term 'pyridine' is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). rsc.orgnih.gov

1846: The first pyridine scaffold was isolated from picoline by Scottish chemist Thomas Anderson. nih.govnih.gov

1869-1871: The correct structure of pyridine, as a benzene (B151609) ring with one CH group replaced by a nitrogen atom, was determined by Wilhelm Korner and James Dewar. nih.govnih.gov

1876: The first chemical synthesis of a pyridine-based compound was achieved by William Ramsay, who mixed acetylene (B1199291) and hydrogen cyanide at high temperatures. rsc.orgnih.gov

1881: The classical Hantzsch pyridine synthesis was published by Arthur Hantzsch, providing a versatile method for creating substituted pyridines. nih.govpharmaguideline.com

Since its discovery, the pyridine ring has become recognized as a fundamental component in many natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govnih.gov Its prevalence in biologically active molecules has made it a central focus of research in medicinal and agricultural chemistry for over a century. enpress-publisher.comrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-(6-fluoro-4-methoxypyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12) |

InChI Key |

KTZGPNVIMBIYAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)F)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Fluoro 4 Methoxypyridine 6 Acetic Acid and Its Intermediates

Conventional Synthetic Pathways

Conventional synthetic approaches to functionalized pyridines often rely on the stepwise introduction of substituents onto a pre-existing pyridine (B92270) core or the construction of the pyridine ring from acyclic precursors. These methods, while robust, may sometimes be limited by issues of regioselectivity and functional group tolerance.

Direct Substitution Reactions for Pyridine Ring Functionalization

Direct substitution on the pyridine ring is a fundamental strategy for introducing new functional groups. The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to nucleophilic attack. However, direct C-H functionalization can be challenging and often requires activation of the ring or the use of organometallic reagents.

A plausible route to a precursor of the target molecule could involve the direct lithiation of a suitably protected 2-fluoro-4-methoxypyridine (B63832) at the 6-position, followed by quenching with an appropriate electrophile such as carbon dioxide or a formaldehyde (B43269) equivalent. However, achieving regioselectivity in such reactions can be difficult without a directing group.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized heteroaromatic compounds. Reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings allow for the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.

A key strategy for the synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid would involve the use of a 6-halo-2-fluoro-4-methoxypyridine intermediate. This halogenated pyridine can then undergo a variety of cross-coupling reactions.

Cyanation: A robust method to introduce a one-carbon unit that can be further elaborated to the acetic acid side chain is through palladium-catalyzed cyanation. The use of non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O with palladacycle catalysts offers a safe and efficient route. nih.gov Alternatively, milder conditions using zinc cyanide (Zn(CN)₂) in aqueous media have been developed, allowing for the cyanation of a wide range of (hetero)aryl halides at temperatures ranging from room temperature to 40 °C. organic-chemistry.orgmit.edu

| Catalyst System | Cyanide Source | Reaction Conditions | Scope |

| Palladacycle | K₄[Fe(CN)₆]·3H₂O | Dioxane/water, KOAc | Broad (hetero)aryl chlorides and bromides |

| [Pd(allyl)Cl]₂ / Ligand | Zn(CN)₂ | H₂O/THF | Broad (hetero)aryl halides and triflates, rt-40 °C |

Sonogashira Coupling: The Sonogashira reaction provides a pathway to introduce a two-carbon acetylenic unit at the 6-position. wikipedia.orgorganic-chemistry.orglibretexts.org This is achieved by coupling a 6-halo-2-fluoro-4-methoxypyridine with a terminal alkyne, such as trimethylsilylacetylene. The resulting 6-alkynylpyridine can then be hydrated to form the corresponding 6-acetylpyridine, a direct precursor to the acetic acid via oxidation. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluoropyridines

The presence of a fluorine atom at the 2-position and the electron-withdrawing nature of the pyridine nitrogen activate the ring towards nucleophilic aromatic substitution (SNAr). This strategy is particularly effective for introducing substituents at the 2- and 6-positions. A 2,6-dihalo-4-methoxypyridine could serve as a starting material, where one halogen is selectively displaced by a nucleophile that can be later converted to the acetic acid moiety. However, achieving selective monosubstitution can be challenging.

Functional Group Interconversions and Modifications of Pyridine Substituents

Once a suitable precursor is synthesized with a functional group at the 6-position, a variety of interconversions can lead to the desired acetic acid side chain.

From a Nitrile: A 2-fluoro-4-methoxypyridine-6-carbonitrile, obtained via palladium-catalyzed cyanation, can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be subjected to Arndt-Eistert homologation to yield the target 2-Fluoro-4-methoxypyridine-6-acetic acid. The Arndt-Eistert reaction involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of water to give the homologated acid. nih.gov

From a Methyl Group: If a 6-methyl-2-fluoro-4-methoxypyridine intermediate can be prepared, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). osti.gov This carboxylic acid would then require homologation as described above.

From an Acetyl Group: A 6-acetyl-2-fluoro-4-methoxypyridine, synthesized for instance via the hydration of a 6-alkynylpyridine, can be converted to the acetic acid derivative through the haloform reaction or the Willgerodt-Kindler reaction. The haloform reaction, using reagents like sodium hypobromite, would yield the corresponding carboxylic acid, which would then need to be homologated.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. These advanced approaches often provide access to complex molecules in fewer steps and with higher yields.

Chemo- and Regioselective Synthesis of Fluoro- and Methoxy-substituted Pyridines

The construction of the substituted pyridine ring from acyclic precursors offers an alternative to the functionalization of a pre-formed ring. This approach can provide excellent control over the substitution pattern. For instance, condensation reactions involving β-dicarbonyl compounds, enamines, and ammonia (B1221849) or its equivalents can be tailored to produce highly substituted pyridines. The challenge lies in designing precursors that incorporate the fluoro and methoxy (B1213986) functionalities at the desired positions.

Recent advances in C-H activation and functionalization offer a more direct route to introduce substituents onto the pyridine ring, potentially bypassing the need for pre-functionalized starting materials. However, achieving the desired regioselectivity at the 6-position in the presence of existing fluoro and methoxy groups remains a significant synthetic challenge that requires careful selection of directing groups and reaction conditions.

One-Pot and Multi-Component Reaction Sequences

In this strategy, the pyridine-N-oxide is first activated, typically with an agent like tosyl chloride, rendering the pyridine ring susceptible to nucleophilic attack. Meldrum's acid, a cyclic diester, then acts as a potent C-nucleophile, adding to the activated pyridine. The resulting intermediate can then be intercepted by a variety of nucleophiles, such as alcohols or amines, leading to the formation of the corresponding ester or amide of the pyridylacetic acid. This sequence showcases the power of MCRs to rapidly assemble complex molecules from simple starting materials. While a direct one-pot synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid using this specific methodology has not been detailed, the principles can be adapted by employing a suitably substituted pyridine-N-oxide precursor.

Strategies for Introducing the Acetic Acid Side Chain

Several robust methods exist for the introduction of an acetic acid moiety onto a pre-functionalized pyridine ring. These strategies are crucial for the final steps in the synthesis of the target molecule.

One of the most versatile methods is the malonic ester synthesis . uobabylon.edu.iqwikipedia.orglibretexts.org This classical approach involves the reaction of a halopyridine with diethyl malonate in the presence of a base. The resulting diester can then be hydrolyzed and decarboxylated to yield the desired acetic acid derivative. For the synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid, this would entail the use of a 6-halo-2-fluoro-4-methoxypyridine as the starting material.

Another powerful technique is the Reformatsky reaction . wikipedia.orgthermofisher.comorganic-chemistry.orgresearchgate.netpearson.com This reaction employs an α-haloester and zinc metal to generate a zinc enolate, which then adds to a suitable electrophile. In the context of pyridine synthesis, a halopyridine can serve as the electrophile, and subsequent hydrolysis of the resulting β-hydroxy ester and further transformations can lead to the desired acetic acid.

Furthermore, palladium-catalyzed cross-coupling reactions represent a modern and highly efficient method for C-C bond formation. acs.org A halopyridine can be coupled with a suitable acetate (B1210297) equivalent, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or a Reformatsky reagent, in the presence of a palladium catalyst to introduce the acetic acid side chain. acs.org

Exploration of Precursors: Synthesis of 2-Fluoro-4-methoxypyridine and Related Halopyridines

The availability of appropriately substituted pyridine precursors is paramount for the successful synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid. This section details the synthesis of key intermediates.

Synthesis of 2-Fluoro-4-bromo-6-methoxypyridine and 2-Fluoro-4-iodo-6-methoxypyridine (B1374304)

The synthesis of these crucial halopyridine intermediates often starts from more readily available precursors. While specific literature detailing the direct synthesis of 2-fluoro-4-bromo-6-methoxypyridine and 2-fluoro-4-iodo-6-methoxypyridine is scarce, their preparation can be envisaged through established pyridine functionalization methodologies.

A plausible route to these compounds would involve the initial synthesis of 2-fluoro-6-methoxypyridine. This precursor could then undergo electrophilic halogenation at the 4-position. Given the directing effects of the fluorine and methoxy groups, regioselective bromination or iodination could be achieved using appropriate halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under suitable conditions.

Methodologies for 2-Alkoxy-4-substituted Pyridine Derivatives

The synthesis of 2-alkoxy-4-substituted pyridine derivatives is a well-established area of heterocyclic chemistry. One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine. For instance, 2,4-dichloropyridine (B17371) can be selectively reacted with sodium methoxide (B1231860) at the 2-position, followed by further functionalization at the 4-position.

Alternatively, pyridine-N-oxides can be utilized. Nitration of a 2-alkoxypyridine-N-oxide can introduce a nitro group at the 4-position, which can then be either reduced to an amino group for further modification or serve as a leaving group in nucleophilic substitution reactions.

Catalytic Systems in 2-Fluoro-4-methoxypyridine-6-acetic Acid Synthesis

Catalysis, particularly transition metal catalysis, plays a pivotal role in the efficient and selective synthesis of complex organic molecules like 2-Fluoro-4-methoxypyridine-6-acetic acid.

Transition Metal Catalysis (e.g., Palladium-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in pyridine chemistry. acs.org In the context of synthesizing 2-Fluoro-4-methoxypyridine-6-acetic acid, palladium catalysis can be employed in several key steps.

As mentioned in section 2.2.3, the introduction of the acetic acid side chain can be achieved via palladium-catalyzed coupling of a 6-halo-2-fluoro-4-methoxypyridine with various acetate synthons. acs.org Commonly used coupling partners include silyl ketene acetals and zinc enolates (generated in situ in the Reformatsky reaction). The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity in these transformations.

Furthermore, palladium catalysts can be used for the synthesis of the pyridine core itself through various cyclization and cross-coupling strategies. For instance, Sonogashira or Suzuki couplings can be used to construct the substituted pyridine ring from simpler precursors.

Below is an interactive data table summarizing the synthetic strategies discussed:

| Section | Synthetic Strategy | Key Reagents/Intermediates |

| 2.2.2 | One-Pot/Multi-Component Reaction | Pyridine-N-oxide, Meldrum's acid, Nucleophile |

| 2.2.3 | Malonic Ester Synthesis | Halopyridine, Diethyl malonate, Base |

| 2.2.3 | Reformatsky Reaction | Halopyridine, α-haloester, Zinc |

| 2.2.3 | Palladium-Catalyzed Coupling | Halopyridine, Acetate equivalent, Palladium catalyst |

| 2.2.4.1 | Halogenation | 2-Fluoro-6-methoxypyridine, NBS/NIS |

| 2.2.4.2 | Nucleophilic Aromatic Substitution | Dihalopyridine, Sodium methoxide |

| 2.3.1 | Palladium-Catalyzed Coupling | Halopyridine, Silyl ketene acetal/Zinc enolate, Palladium catalyst |

Metal-Free Catalytic Methods and Green Chemistry Approaches

The development of synthetic routes for 2-Fluoro-4-methoxypyridine-6-acetic acid and its intermediates is increasingly guided by the principles of green chemistry. This involves the use of metal-free catalysts, safer reagents and solvents, and energy-efficient reaction conditions, such as microwave irradiation.

A plausible green and metal-free synthetic strategy would involve the initial formation of a suitably substituted pyridine ring, followed by functionalization to introduce the fluoro, methoxy, and acetic acid groups. One-pot multicomponent reactions are particularly attractive for the initial pyridine synthesis, as they can significantly reduce the number of synthetic steps and waste generation.

For instance, a functionalized pyridine core can be synthesized through a one-pot reaction under microwave irradiation, a technique known for its ability to accelerate reaction rates and often improve yields. nih.govacs.org The use of ethanol (B145695) as a solvent in such reactions is a hallmark of green chemistry, given its low toxicity and renewability. nih.govacs.org

Following the synthesis of the pyridine backbone, the introduction of the fluorine atom can be achieved through metal-free methods. A notable approach involves the use of pyridine N-oxides, which can be fluorinated without the need for transition metal catalysts. This method represents a significant advancement over traditional fluorination techniques that often rely on harsh and hazardous reagents.

The final introduction of the acetic acid moiety at the 6-position presents a significant challenge for metal-free and green approaches. A potential strategy involves the initial introduction of a methyl group at the 6-position, followed by a green oxidation step. While direct metal-free C-H methylation of pyridines is an area of ongoing research, certain radical-based methods show promise.

Below are tables summarizing representative research findings for key steps in a potential metal-free and green synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid, based on analogous transformations reported in the literature.

Table 1: Green Synthesis of Substituted Pyridines via Multicomponent Reactions

| Starting Materials | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| Aldehyde, β-ketoester, ammonia source | Microwave irradiation | Ethanol | Substituted Pyridine | High | nih.govacs.org |

| Ethyl cyanoacetate, 1,3-dicarbonyl, ammonium (B1175870) carbonate | pH-controlled aqueous medium | Water | Hydroxy Pyridine | High |

Table 2: Metal-Free Fluorination of Pyridine Derivatives

| Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |

| Pyridine N-oxide | (e.g., Deoxofluor) | Metal-free | 2-Fluoropyridine (B1216828) | Moderate to Good |

Table 3: Green Oxidation of Methylpyridines

| Substrate | Catalyst/Method | Conditions | Product | Yield (%) | Reference |

| 6-Methylpyridine derivative | Biocatalyst (e.g., Fungal cells) | Aqueous medium, aerobic | Pyridine-6-carboxylic acid | High | |

| Methylpyridine | N-Hydroxyphthalimide (NHPI) | Acetic acid, O2 | Pyridinecarboxylic acid | Good to High |

These tables illustrate the potential for constructing complex molecules like 2-Fluoro-4-methoxypyridine-6-acetic acid using methodologies that align with the principles of green and sustainable chemistry. While a complete, optimized, and integrated metal-free synthesis for this specific molecule may still be under development, the existing literature provides a strong foundation and clear direction for future research in this area.

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 4 Methoxypyridine 6 Acetic Acid Derivatives

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 2-Fluoro-4-methoxypyridine-6-acetic acid derivatives is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, combined with the influence of the fluoro, methoxy (B1213986), and acetic acid substituents, dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution at the Fluorine Atom

The C2 position of the pyridine ring is activated towards nucleophilic attack, a characteristic feature of halopyridines, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. stackexchange.comechemi.comquimicaorganica.org The fluorine atom at the C2 position of 2-fluoro-4-methoxypyridine (B63832) derivatives is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The mechanism involves the attack of a nucleophile on the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the electron-withdrawing nitrogen atom accommodating the negative charge. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. stackexchange.com

Research has consistently shown that 2-fluoropyridines are significantly more reactive in SNAr reactions than their chloro-, bromo-, or iodo- counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the carbon atom for nucleophilic attack. masterorganicchemistry.com The rate-determining step is the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, reactions can often be performed under milder conditions. nih.gov

Various nucleophiles, including amines, thiols, and alkoxides, can displace the fluorine atom, providing a versatile method for introducing a wide range of functional groups at the C2 position. msu.edu

| Halogen at C2 | Relative Rate of Substitution | Reference |

|---|---|---|

| -F | 320 | nih.gov |

| -Cl | 1 | nih.gov |

| -Br | <1 | masterorganicchemistry.com |

| -I | <1 | masterorganicchemistry.com |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. The ring nitrogen is electron-withdrawing, which deactivates the ring towards attack by electrophiles, making it less reactive than benzene (B151609). wikipedia.orggcwgandhinagar.compearson.com Furthermore, the basic nitrogen atom is readily protonated or complexes with Lewis acids under typical SEAr conditions, which further deactivates the ring by introducing a positive charge. gcwgandhinagar.comwikipedia.orgyoutube.com

In derivatives of 2-fluoro-4-methoxypyridine-6-acetic acid, the outcome of an electrophilic substitution is governed by the combined directing effects of the nitrogen atom and the substituents. The directing effects are summarized below:

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5). youtube.comquora.com

C4-Methoxy Group (-OCH₃) : A powerful activating group that directs ortho and para (C3 and C5). libretexts.orgwikipedia.org Its electron-donating resonance effect strongly enhances the nucleophilicity of these positions.

C2-Fluoro Group (-F) : Deactivating due to its inductive effect but directs ortho and para (C3 and C5). Halogens are a unique class of ortho, para-directing deactivators. libretexts.org

C6-Acetic Acid Group (-CH₂COOH) : A deactivating group that directs meta (C2 and C4, relative to its own position, which are not available for substitution).

The dominant influence is the strongly activating C4-methoxy group. This group significantly increases the electron density at the C3 and C5 positions, making them the most probable sites for electrophilic attack. The deactivating effects of the nitrogen, fluorine, and acetic acid groups are overcome by the powerful activating nature of the methoxy substituent at these specific positions. Therefore, electrophilic aromatic substitution on this scaffold is expected to occur selectively at the C3 and C5 positions.

| Group | Position | Effect on Reactivity | Directing Position(s) |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Strongly Deactivating | C3, C5 |

| Fluoro | 2 | Deactivating | C3, C5 |

| Methoxy | 4 | Strongly Activating | C3, C5 |

| Acetic Acid | 6 | Deactivating | N/A (positions blocked) |

Reactions at the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic system and is available for reactions with electrophiles. gcwgandhinagar.comgcwgandhinagar.com This makes the nitrogen atom a Lewis basic and nucleophilic center.

Protonation and Lewis Acid Complexation : As a base, the pyridine nitrogen readily reacts with protic acids (like HCl, H₂SO₄) to form pyridinium (B92312) salts. gcwgandhinagar.com It also coordinates with Lewis acids (such as AlCl₃, BF₃). wikipedia.orgyoutube.com This process places a formal positive charge on the nitrogen, which, as noted earlier, significantly deactivates the ring to electrophilic attack. youtube.com

N-Alkylation and N-Acylation : The nitrogen can act as a nucleophile, reacting with alkylating agents (e.g., methyl iodide) or acylating agents to form quaternary N-alkyl or N-acyl pyridinium salts. wikipedia.orggcwgandhinagar.com The formation of these pyridinium ions activates the ring for nucleophilic attack and can alter the reactivity of other substituents. wikipedia.orgacs.org Studies on 4-methoxypyridine (B45360) derivatives show they readily form N-methylpyridinium salts upon reaction with methyl iodide. researchgate.net

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA). wikipedia.org This transformation is characteristic of tertiary amines. The resulting N-oxide introduces new reactivity patterns; for example, it can activate the C2 and C4 positions for both nucleophilic and certain electrophilic substitutions. msu.eduwikipedia.org

Transformations Involving the Methoxy Group

The methoxy group at the C4 position is a key functional handle that can undergo its own set of transformations, primarily involving cleavage of the ether linkage.

Ether Cleavage Reactions

The cleavage of the aryl ether bond of the 4-methoxy group is a more common and synthetically useful transformation. This can be achieved through several mechanisms.

Acid-Catalyzed Cleavage : A classic method for cleaving aryl methyl ethers is treatment with strong protic acids, particularly HBr or HI. libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group (a neutral methanol (B129727) molecule). libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Due to the high energy required to attack an sp²-hybridized carbon of an aromatic ring, the nucleophile attacks the methyl carbon via an SN2 mechanism. libretexts.org This results in the formation of a 4-hydroxypyridine (B47283) (pyridinol) derivative and a methyl halide. This regioselectivity is a general feature of aryl alkyl ether cleavage. libretexts.org

Nucleophilic Displacement : While less common for aryl ethers, under certain activating conditions, the methoxy group can be displaced by strong nucleophiles. A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines. ntu.edu.sg This method allows for the direct replacement of the methoxy group at the C2 or C4 position with an amine, demonstrating a form of ether cleavage via nucleophilic aromatic substitution. ntu.edu.sg

Lewis Acid-Mediated Cleavage : Strong Lewis acids, such as boron tribromide (BBr₃) or aluminum halides (AlCl₃), are also highly effective reagents for cleaving aryl methyl ethers to yield the corresponding phenols. rsc.org

Table of Compounds

| Compound Name |

|---|

| 2-Fluoro-4-methoxypyridine-6-acetic acid |

| 2-Fluoropyridine |

| 2-Chloropyridine |

| 4-Methoxypyridine |

| 4-Hydroxypyridine |

| Pyridine N-oxide |

| Pyridinium salts |

| Benzene |

| Methyl iodide |

| Sodium ethoxide |

| Boron tribromide |

| Aluminum trichloride |

Reactivity of the Acetic Acid Side Chain

The acetic acid side chain at the 6-position of the pyridine ring is a key site for chemical modification, offering two primary locations for reaction: the carboxylic acid group and the alpha-carbon.

Carboxylic Acid Derivatization Reactions

The carboxylic acid functional group of 2-fluoro-4-methoxypyridine-6-acetic acid can be readily converted into a variety of derivatives, most notably esters and amides. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Esterification: The formation of esters from 2-fluoro-4-methoxypyridine-6-acetic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. This is an equilibrium-driven process where the use of excess alcohol or the removal of water can drive the reaction to completion.

Another effective method is the reaction of the carboxylate salt with an alkyl halide. This SN2 reaction is suitable for a range of primary and some secondary alkyl halides. For more sterically hindered alcohols or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid for reaction with the alcohol.

| Reagent/Method | Product Type | Typical Conditions |

| Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | Reflux |

| Alkyl Halide (e.g., Methyl Iodide) / Base (e.g., K₂CO₃) | Alkyl Ester | Room Temperature to Reflux |

| Alcohol / DCC | Alkyl Ester | Room Temperature |

Amide Formation: The synthesis of amides from 2-fluoro-4-methoxypyridine-6-acetic acid is a crucial transformation for the development of new pharmaceutical candidates. This is typically accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine.

A common strategy involves the use of coupling reagents to facilitate the formation of the amide bond. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are widely used. These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

| Coupling Reagent | Additive | Amine | Product Type |

| EDC or DCC | HOBt or NHS | Primary or Secondary Amine | N-Substituted Amide |

| HATU or HBTU | Base (e.g., DIPEA) | Primary or Secondary Amine | N-Substituted Amide |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | - | Primary or Secondary Amine | N-Substituted Amide |

Reactions at the Alpha-Carbon of the Acetic Acid Moiety

The alpha-carbon of the acetic acid side chain, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate derived from an ester of 2-fluoro-4-methoxypyridine-6-acetic acid can be alkylated by treatment with an alkyl halide. The reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often necessary to ensure complete formation of the enolate and prevent self-condensation reactions. This method allows for the introduction of a wide range of alkyl groups at the alpha-position.

Halogenation: The alpha-carbon can also be halogenated under either acidic or basic conditions. In the presence of an acid catalyst, the ester can tautomerize to its enol form, which then reacts with a halogen (e.g., Br₂ or Cl₂) to give the alpha-halo ester. This reaction is autocatalytic as it produces HX as a byproduct. The resulting alpha-halo esters are valuable synthetic intermediates that can be used in various subsequent transformations, including nucleophilic substitution and elimination reactions.

| Reaction Type | Reagents | Product |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl Ester |

| Halogenation | Halogen (X₂) / Acid Catalyst (e.g., Acetic Acid) | α-Halo Ester |

Mechanistic Insights into Key Transformations

The reactivity of 2-fluoro-4-methoxypyridine-6-acetic acid derivatives is underpinned by several key mechanistic principles.

Nucleophilic Acyl Substitution: The derivatization of the carboxylic acid proceeds through a nucleophilic acyl substitution mechanism. In the case of amide formation using coupling reagents like DCC, the carboxylic acid first adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and dicyclohexylurea as a byproduct. The role of additives like HOBt is to form an active ester intermediate, which is less prone to racemization and side reactions.

Enolate Formation and Reactivity: Reactions at the alpha-carbon are predicated on the formation of an enolate. The acidity of the alpha-protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The choice of base and reaction conditions is critical in determining the regioselectivity and stereoselectivity of subsequent reactions. Strong, sterically hindered bases like LDA are effective in quantitatively forming the kinetic enolate, which can then react with electrophiles.

Nucleophilic Aromatic Substitution: While the focus here is on the acetic acid side chain, it is important to note that the 2-fluoro substituent on the pyridine ring makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The high electronegativity of the fluorine atom makes the corresponding carbon atom electrophilic and facilitates the attack of nucleophiles. nih.gov This reactivity can be exploited to further functionalize the pyridine ring. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. nih.gov

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxypyridine 6 Acetic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and properties at the atomic and electronic levels.

Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic structure of organic molecules. mdpi.com This method is favored for its balance of computational cost and accuracy. DFT calculations can determine the optimized molecular geometry of 2-Fluoro-4-methoxypyridine-6-acetic acid, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on related pyridine (B92270) derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve excellent agreement between calculated and experimental geometric parameters. nih.govresearchgate.net

Beyond geometry, DFT is employed to explore the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridine Derivative (Note: Data for 2-Fluoro-4-methoxypyridine-6-acetic acid is not available; this table presents hypothetical data based on typical values for similar compounds.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. arxiv.org These methods, such as Hartree-Fock (HF), can provide fundamental insights into the electronic properties of molecules. While often more computationally intensive than DFT, ab initio calculations can be crucial for benchmarking and for systems where DFT may be less reliable. researchgate.net For a molecule like 2-Fluoro-4-methoxypyridine-6-acetic acid, ab initio calculations would be used to determine its electronic energy, orbital energies, and electron distribution, offering a detailed picture of its electronic behavior. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular vibrations or electronic transitions.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying the functional groups and structural features of a molecule. spectroscopyonline.comsurfacesciencewestern.comsemanticscholar.org Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. core.ac.uknih.gov These calculated frequencies can then be compared with experimental spectra to provide a detailed assignment of the observed vibrational modes. researchgate.net For example, the characteristic stretching frequencies of C=O, C-F, C-O, and pyridine ring vibrations in 2-Fluoro-4-methoxypyridine-6-acetic acid could be predicted. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. thermofisher.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Pyridine Derivative (Note: This table is a hypothetical representation for 2-Fluoro-4-methoxypyridine-6-acetic acid, based on data for analogous compounds.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| ν(C=O) | 1720 | 1735 | Carbonyl stretch |

| ν(C-F) | 1250 | 1260 | Carbon-Fluorine stretch |

| ν(C-O) | 1230 | 1240 | Methoxy (B1213986) C-O stretch |

| Pyridine ring | 1605 | 1615 | C=C/C=N stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. researchgate.net Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. For fluorinated organic compounds, ¹⁹F NMR is also a powerful tool, and computational predictions of ¹⁹F chemical shifts can be particularly useful for distinguishing between different fluorine environments in a molecule. nih.govrsc.orgworktribe.com The accuracy of these predictions can be improved by considering solvent effects. nih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-4-methoxypyridine-6-acetic Acid (Note: These are illustrative values as specific experimental or calculated data for this compound were not found.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (acid) | 170.5 |

| CH₂ (acid) | 45.2 |

| C2 (pyridine) | 162.1 (JCF) |

| C3 (pyridine) | 108.9 |

| C4 (pyridine) | 168.3 |

| C5 (pyridine) | 105.7 |

| C6 (pyridine) | 150.4 |

| OCH₃ | 56.8 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. physchemres.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra. nih.govrsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, researchers can characterize them, for example, as π → π* or n → π* transitions. For 2-Fluoro-4-methoxypyridine-6-acetic acid, TD-DFT calculations could predict the electronic transitions associated with the pyridine ring and the carboxylic acid group.

Molecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a compound. Computational methods such as Hirshfeld surface analysis and Non-covalent Interaction (NCI) analysis provide valuable insights into the nature and strength of these interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, colored to represent different properties of the intermolecular contacts.

While specific Hirshfeld surface analysis data for 2-Fluoro-4-methoxypyridine-6-acetic acid is not available in the provided search results, this technique would be instrumental in elucidating its crystal structure. It would allow for the identification of key interactions, such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, as well as potential halogen bonding due to the fluorine atom.

Non-covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method that visualizes and characterizes weak interactions in chemical systems. wikipedia.org It is based on the electron density and its derivatives, particularly the reduced density gradient. chemtools.org The NCI analysis generates isosurfaces that highlight regions of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. wikipedia.orgresearchgate.net

The color-coding of these isosurfaces provides information about the nature and strength of the interactions. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds and van der Waals forces, while red surfaces signify repulsive or steric clashes. nih.gov This visualization allows for an intuitive understanding of the forces that govern molecular association and conformation. nih.gov

For 2-Fluoro-4-methoxypyridine-6-acetic acid, an NCI analysis would complement the Hirshfeld surface analysis by providing a more detailed picture of the electronic nature of the intermolecular contacts. It could reveal subtle interactions that are not easily identified by other methods and help in understanding the stability of different possible dimeric or polymeric structures in the solid state.

Nonlinear Optical (NLO) Property Theoretical Assessment

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. researchgate.net Theoretical calculations play a crucial role in the design and prediction of the NLO properties of new materials. nih.gov These computational assessments can predict properties such as polarizability and hyperpolarizability, which are key indicators of a material's NLO response. nih.govnih.gov

The theoretical assessment of NLO properties often involves quantum chemical calculations, such as Density Functional Theory (DFT). nih.govmdpi.com These calculations can determine the first and second hyperpolarizabilities (β and γ), which quantify the second- and third-order NLO responses, respectively. researchgate.netnih.gov The magnitude of these values is influenced by the molecular structure, including the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

2 Fluoro 4 Methoxypyridine 6 Acetic Acid As a Synthetic Intermediate and Scaffold

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the pyridine (B92270) ring and its functional groups allows 2-fluoro-4-methoxypyridine-6-acetic acid and its derivatives to serve as key starting materials for the construction of more complex, multi-ring heterocyclic systems. These reactions often involve the strategic participation of the acetic acid side chain or transformations of the pyridine core.

The acetic acid group is a key functional handle for intramolecular cyclization reactions. For instance, derivatives of pyridine acetic acid can undergo condensation and cyclization to form fused ring systems. In a related example, the reactivity of a hydrazide derivative of a pyridine system toward acetic acid can lead to intramolecular cyclization, forming a pyrazolo-[3,4-b]-pyridine through the addition of an amino group to a nitrile. nih.govresearchgate.net This type of reaction highlights how the acetic acid moiety can be transformed to facilitate the creation of a new, fused heterocyclic ring.

Furthermore, the pyridine framework itself can participate in annulation reactions, which are ring-forming processes. These methods are fundamental to building complex heterocyclic structures from simpler precursors. nih.gov General strategies for pyridine synthesis, such as those involving visible-light-enabled aza-6π electrocyclization or multicomponent reactions, demonstrate the versatility of forming pyridine-based structures which can then be elaborated into fused systems. organic-chemistry.orgnih.gov

Substituted pyridines are foundational intermediates for a variety of fused heterocyclic systems with significant biological and pharmacological relevance. nih.gov By reacting pyridine derivatives with different reagents, a range of fused systems can be accessed. For example, treatment of 6-aminopyridine derivatives with reagents like ethyl acetoacetate, formic acid, or urea (B33335) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net Reaction with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) structures. nih.govresearchgate.net These transformations underscore the role of the substituted pyridine core as a template for assembling diverse fused-ring architectures.

The following table summarizes representative examples of fused heterocyclic systems synthesized from pyridine precursors, illustrating the versatility of this scaffold.

| Starting Pyridine Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, HCl | Pyrido-[2,3-d]-pyrimidine | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Formic acid | Pyrido-[2,3-d]-pyrimidine | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo-[3,4-b]-pyridine | nih.gov |

Scaffold in Medicinal Chemistry Research (excluding clinical trials)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The incorporation of fluorine and methoxy (B1213986) groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. nih.gov Consequently, the 2-fluoro-4-methoxypyridine (B63832) scaffold is an attractive starting point for the design of novel therapeutic agents.

The 2-fluoro-4-methoxypyridine moiety has been successfully incorporated into the design of novel gamma-secretase modulators (GSMs), which are being investigated for the treatment of Alzheimer's disease. nih.govnih.gov In this research, the methoxypyridine motif was introduced as a key component of a tetracyclic scaffold. The goal was to improve the potency for reducing amyloid-beta 42 (Aβ42) levels while enhancing drug-like properties such as solubility. nih.gov The synthesis of these complex molecules demonstrates the utility of fluorinated and methoxylated pyridine intermediates in building sophisticated molecular modulators. For example, a 3-methoxypyridine (B1141550) derivative showed a nearly 3-fold improvement in activity over a parent compound in one study. nih.gov

In a similar vein, the 2-fluoropyridine (B1216828) scaffold is a key component in the synthesis of potent p38α mitogen-activated protein kinase (MAPK) inhibitors. rsc.org An optimized synthetic route starting from 2-fluoro-4-methylpyridine (B58000) was developed to produce pyridinylimidazole-based inhibitors, highlighting the importance of the fluoropyridine starting material in accessing these complex target molecules. rsc.org

The structural features of 2-fluoro-4-methoxypyridine make it a valuable building block for incorporation into larger, more complex drug candidates. Fluorinated heterocyclic compounds are prevalent among recently FDA-approved drugs, where fluorine is often used to enhance pharmacokinetic properties. nih.gov

The 2-fluoro-4-methoxypyridine scaffold serves as an intermediate in the synthesis of quinolone antibiotics, a critical class of antibacterial agents. smolecule.com Its incorporation into the quinolone structure can lead to enhanced potency and improved pharmacokinetic profiles. This scaffold is also explored in the development of central nervous system (CNS)-targeting agents, where the combination of fluorine and a methoxy group helps to balance lipophilicity, potentially improving blood-brain barrier penetration. smolecule.com

The following table details research applications of the fluoromethoxypyridine scaffold in the design of novel therapeutic candidates.

| Therapeutic Area | Target/Application | Role of Fluoromethoxypyridine Scaffold | Reference |

| Neurodegenerative Disease | Gamma-secretase modulator | Core component of tetracyclic scaffold to improve potency and solubility | nih.govnih.gov |

| Inflammation/Cancer | p38α MAPK inhibitor | Key starting material for synthesis of pyridinylimidazole inhibitors | rsc.org |

| Infectious Disease | Quinolone antibiotics | Intermediate to enhance potency and pharmacokinetic properties | smolecule.com |

| Neurological Disorders | CNS-targeting agents | Structural component to improve blood-brain barrier penetration | smolecule.com |

Applications in Agrochemical and Material Sciences (excluding specific commercial products)

The unique electronic properties conferred by the fluorine and methoxy substituents also make this pyridine scaffold relevant in the fields of agrochemical research and material science.

In agrochemical research, pyridine-containing compounds are widely used, and the introduction of fluorine atoms often enhances biological activity. agropages.com Fluorinated pyridine derivatives are key components in a significant portion of modern pesticides. nih.gov The trifluoromethylpyridine moiety, for instance, is found in numerous herbicides and insecticides. The high electronegativity of fluorine can impact the molecule's binding affinity to target enzymes and its metabolic stability, leading to more effective and potent agrochemicals. nih.gov Research into derivatives of 2-fluoro-4-methoxypyridine contributes to the development of new crop protection agents. smolecule.com

In material sciences, pyridine derivatives are investigated for their electronic and photophysical properties. Specifically, 2-methoxypyridine (B126380) derivatives have been synthesized and studied for their liquid crystalline properties. researchgate.net The presence of polar substituents on the pyridine core can influence the formation of mesophases over a wide thermal range, making them of interest for applications in displays and sensors. researchgate.net The specific combination of fluoro and methoxy groups on the pyridine ring can be used to fine-tune the electronic and self-assembly properties of new organic materials.

Structural Motifs in Agrochemical Research

2-Fluoro-4-methoxypyridine-6-acetic acid represents a compelling scaffold for agrochemical research due to the unique combination of its structural motifs: a fluorinated pyridine ring, a methoxy group, and a pyridylacetic acid core. Each of these components can contribute to the biological activity and physicochemical properties of potential herbicides, fungicides, and insecticides.

The pyridine ring itself is a well-established "chip" in the design of pesticides, known for conferring high efficiency, low toxicity, and enhanced longevity to the resulting products. agropages.com The introduction of a fluorine atom to this ring can dramatically modify a molecule's properties, often leading to enhanced biological activity. titech.ac.jp This is attributed to fluorine's high electronegativity and its ability to form strong bonds with carbon, which can influence factors like binding to target enzymes, transport within the plant, and metabolic stability. titech.ac.jpnih.gov Many modern agrochemicals incorporate fluorine for these reasons. titech.ac.jp

The methoxy group (-OCH3) can also play a crucial role in fine-tuning the properties of an agrochemical. It can influence the molecule's lipophilicity, which affects its movement through plant cuticles and cell membranes. Furthermore, the position of the methoxy group can impact the molecule's interaction with target proteins and its metabolic pathway within the plant or pest, potentially leading to improved selectivity and reduced non-target effects. researchgate.net The synergistic effect of having both a fluorine atom and a methoxy group on the pyridine ring can lead to novel biological activities that are not observed with either substituent alone.

The pyridylacetic acid moiety is a recognized structural motif in certain classes of herbicides. For instance, aryloxyphenoxypropionate herbicides, which are effective against grassy weeds, sometimes incorporate a pyridine ring in place of a benzene (B151609) ring to enhance their activity. encyclopedia.pub The acetic acid side chain provides a crucial acidic proton and a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially different modes of action and target spectra. epo.org

The combination of these three motifs in 2-Fluoro-4-methoxypyridine-6-acetic acid makes it a versatile intermediate for the synthesis of new agrochemicals. The presence of fluorine can enhance the intrinsic activity, the methoxy group can modulate selectivity and metabolism, and the pyridylacetic acid core provides a foundational structure with known herbicidal potential.

Table 1: Contribution of Structural Motifs to Agrochemical Properties

| Structural Motif | Potential Contribution to Agrochemical Properties |

|---|---|

| Fluorinated Pyridine Ring | Enhanced biological activity, increased metabolic stability, improved binding to target enzymes. titech.ac.jpnih.gov |

| Methoxy Group | Modulation of lipophilicity and transport, influence on selectivity and metabolic pathways. researchgate.net |

| Pyridylacetic Acid Core | Known herbicidal scaffold, provides a site for further derivatization to optimize activity. encyclopedia.pubepo.org |

Integration into Advanced Materials and Coatings

The unique molecular structure of 2-Fluoro-4-methoxypyridine-6-acetic acid also makes it a valuable building block for the development of advanced materials and coatings. The incorporation of fluorinated and pyridine-containing compounds into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics.

Fluorinated polymers are well-known for their high thermal stability, hydrophobicity, and low coefficients of friction. nih.govsemanticscholar.org The presence of the fluorine atom in 2-Fluoro-4-methoxypyridine-6-acetic acid can contribute to these properties when it is incorporated into a polymer backbone or as a pendant group. This can lead to the creation of materials with enhanced durability and performance in harsh environments. For instance, the introduction of fluorine-containing moieties is a key strategy in the development of high-performance polymers for microelectronics and optoelectronics. titech.ac.jp

The pyridine ring, with its nitrogen atom, can introduce specific functionalities into a material. It can act as a ligand for metal ions, opening up possibilities for the creation of functional coordination polymers and materials with catalytic or sensing capabilities. The electron-rich nature of the 4-methoxypyridine (B45360) N-oxide, a related structure, highlights the potential for these types of pyridine derivatives to be used as building blocks in supramolecular chemistry. researchgate.net

The carboxylic acid group of 2-Fluoro-4-methoxypyridine-6-acetic acid is a key reactive handle for polymerization. It can readily undergo reactions such as esterification and amidation to form polyesters and polyamides. This allows for the integration of the fluorinated and methoxylated pyridine moiety into a wide variety of polymer architectures. This versatility makes it a valuable monomer for creating specialty polymers with tailored properties.

The combination of the fluoro, methoxy, and pyridylacetic acid groups can lead to materials with unique surface properties. The fluorine atom can contribute to low surface energy, resulting in coatings that are water and oil repellent. The methoxy and pyridine groups can influence adhesion and compatibility with other materials. This makes 2-Fluoro-4-methoxypyridine-6-acetic acid a promising candidate for the development of functional coatings, for example, anti-fouling or self-cleaning surfaces.

Table 2: Potential Applications of 2-Fluoro-4-methoxypyridine-6-acetic Acid in Materials Science

| Application Area | Potential Role of 2-Fluoro-4-methoxypyridine-6-acetic acid |

|---|---|

| High-Performance Polymers | As a monomer to enhance thermal stability and chemical resistance. nih.govsemanticscholar.org |

| Functional Coatings | To create surfaces with low surface energy, hydrophobicity, and oleophobicity. |

| Coordination Polymers | The pyridine nitrogen can act as a coordination site for metal ions, leading to materials with catalytic or sensing properties. researchgate.net |

| Optoelectronic Materials | Incorporation into polymers may influence refractive index and other optical properties. titech.ac.jp |

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 2 Fluoro 4 Methoxypyridine 6 Acetic Acid and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For 2-Fluoro-4-methoxypyridine-6-acetic acid, obtaining suitable single crystals would allow for the complete elucidation of its solid-state conformation.

While specific crystal structure data for 2-Fluoro-4-methoxypyridine-6-acetic acid is not publicly available, analysis of related pyridine (B92270) carboxylic and dicarboxylic acid derivatives allows for well-founded predictions of its structural characteristics. nih.govnih.gov It is anticipated that the compound would crystallize in a common crystal system, such as monoclinic, with a space group like P2₁/c, which is frequently observed for similar pyridine derivatives. nih.gov

Table 1: Predicted Crystallographic Parameters for 2-Fluoro-4-methoxypyridine-6-acetic Acid (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n or P2₁/c |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The two aromatic protons on the pyridine ring would appear as doublets in the region of δ 6.5-8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would resonate as a sharp singlet around δ 3.9 ppm, while the methylene (B1212753) (-CH₂) protons of the acetic acid group would also produce a singlet, expected in the range of δ 3.7-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected at the most downfield shift, typically around δ 170-175 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 100-165 ppm). The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond coupling constant (¹JC-F) and appear as a doublet. The methoxy carbon signal is predicted to be around δ 55 ppm, and the methylene carbon signal is expected near δ 40-45 ppm.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds. huji.ac.ilthermofisher.com For 2-Fluoro-4-methoxypyridine-6-acetic acid, the ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom attached to the pyridine ring. Based on data for similar aryl fluorides, this signal is expected in the chemical shift range of δ -110 to -140 ppm (relative to CFCl₃). ucsb.edu The signal may exhibit long-range couplings to the protons on the pyridine ring.

Table 2: Predicted NMR Data for 2-Fluoro-4-methoxypyridine-6-acetic Acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

|---|---|---|

| ¹H NMR | ||

| Pyridine-H (2) | 6.5 - 8.0 | d |

| -OCH₃ | ~3.9 | s |

| -CH₂- | 3.7 - 4.0 | s |

| -COOH | 10.0 - 12.0 | br s |

| ¹³C NMR | ||

| C=O | 170 - 175 | s |

| Pyridine-C (C2-F) | 160 - 165 | d, ¹JC-F ≈ 240-260 Hz |

| Pyridine-C | 100 - 155 | s or d |

| -OCH₃ | ~55 | q |

| -CH₂- | 40 - 45 | t |

| ¹⁹F NMR |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 2-Fluoro-4-methoxypyridine-6-acetic acid is expected to be dominated by several key absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1730 cm⁻¹. The C-F stretching vibration typically gives rise to a strong band in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ range, while the asymmetric and symmetric C-O-C stretching of the methoxy ether group should appear around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing clear signals in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Principal Vibrational Bands for 2-Fluoro-4-methoxypyridine-6-acetic Acid

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Medium-Strong |

| Fluoro-Aryl | C-F stretch | 1200 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Fluoro-4-methoxypyridine-6-acetic acid (molecular formula C₈H₈FNO₃), the theoretical monoisotopic mass is 185.048822 Da.

Using electrospray ionization (ESI), a common technique for this type of molecule, the compound would typically be observed as a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻. HRMS analysis would be expected to find a peak at an m/z value that matches the calculated mass to within a few parts per million (ppm), thus confirming the elemental composition. For instance, HRMS data for related fluorinated pyridine derivatives have been reported with mass accuracies well below 5 ppm. rsc.org

Table 4: Predicted HRMS Data for 2-Fluoro-4-methoxypyridine-6-acetic Acid

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₉FNO₃⁺ | 186.05609 |

| [M+Na]⁺ | C₈H₈FNNaO₃⁺ | 208.03804 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like 2-Fluoro-4-methoxypyridine-6-acetic acid, the primary absorptions are due to π → π* transitions within the pyridine ring.

The spectrum is expected to exhibit strong absorption bands in the UV region, likely between 250 and 300 nm. researchgate.netresearchgate.net The presence of substituents—the electron-donating methoxy group and the electron-withdrawing fluoro and acetic acid groups—will influence the energy of the molecular orbitals and thus the precise wavelength of maximum absorbance (λmax). The methoxy group, in particular, is expected to cause a bathochromic (red) shift compared to an unsubstituted pyridine ring. The solvent used for the analysis can also impact the λmax due to solvatochromic effects.

Table 5: Predicted UV-Vis Absorption Data for 2-Fluoro-4-methoxypyridine-6-acetic Acid

| Transition Type | Predicted λmax (nm) |

|---|

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Fluoro Methoxypyridine Acetic Acid Scaffolds

Synthesis and Evaluation of Structural Analogs

The synthesis of structural analogs is central to establishing SAR. By modifying specific parts of the 2-fluoro-4-methoxypyridine-6-acetic acid molecule, researchers can probe the structural requirements for a desired activity.

The carboxylic acid group is a key feature, often involved in hydrogen bonding or acting as a proton donor. Its modification can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Common modifications include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability. The choice of alcohol used for esterification (e.g., methanol (B129727), ethanol (B145695), tert-butanol) allows for fine-tuning of steric bulk and hydrolysis rates.

Amidation: Replacing the hydroxyl group of the acid with an amine or its derivatives forms amides. This change removes the acidic proton and introduces a hydrogen bond donor (N-H), which can alter binding interactions with biological targets.

Homologation: The length of the alkyl chain connecting the carboxylic acid to the pyridine (B92270) ring can be extended or shortened. This alters the spatial relationship between the acidic group and the heterocyclic ring, which can be critical for optimal interaction with a target site.

Alpha-Substitution: Introducing substituents at the carbon atom adjacent to the carboxyl group can introduce chirality and steric hindrance, influencing the molecule's conformation and metabolic stability.

Table 1: Examples of Acetic Acid Side Chain Modifications and Their Rationale

| Modification Type | Example Structure (R-group) | Rationale |

|---|---|---|

| Esterification | -CH₂COOCH₃ (Methyl ester) | Increase lipophilicity, prodrug strategy |

| Amidation | -CH₂CONH₂ (Primary amide) | Alter hydrogen bonding, remove acidity |

| Homologation | -CH₂CH₂COOH (Propionic acid) | Change spatial orientation of carboxyl group |

The electronic and steric properties of the pyridine ring are dictated by its substituents. Varying these groups is a powerful strategy to modulate the molecule's properties.

Positional Isomerism: The fluorine and methoxy (B1213986) groups can be moved to other available positions on the pyridine ring (e.g., 3, 5-positions) to investigate the importance of their specific locations for activity.

Halogen Substitution: The fluorine atom could be replaced with other halogens (Cl, Br, I). This would alter the size, electronegativity, and lipophilicity of the substituent, impacting both electronic effects and potential halogen bonding interactions. Studies on other pyridine derivatives have shown that fluoro-derivatives can perform better than chloro-analogues in certain biological contexts. nih.gov

Alkoxy Group Modification: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to explore the impact of steric bulk. Alternatively, it could be replaced with a simple hydroxyl group, which would introduce a hydrogen bond donor/acceptor site.

Isomeric and bioisosteric replacements are advanced strategies used to improve compound properties while retaining key binding interactions.

Isomers: Beyond simple positional isomers, functional group isomers could be explored. For example, the entire 2-fluoro-4-methoxypyridine (B63832) scaffold could be replaced with an isomeric fluorinated and methoxylated phenylacetic acid to assess the importance of the pyridine nitrogen.

Bioisosteres: Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects. The carboxylic acid moiety, for instance, is often replaced by bioisosteres like tetrazole, hydroxamic acid, or acylsulfonamide to improve metabolic stability, cell permeability, or to alter acidity. The pyridine ring itself could be replaced by other heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to evaluate the impact of the nitrogen atom's position and number.

Table 2: Bioisosteric Replacements for Key Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Similar acidity (pKa), increased metabolic stability |

| Pyridine Ring | Phenyl Ring | Remove hydrogen bond accepting nitrogen |

| Methoxy Group (-OCH₃) | Methylthio Group (-SCH₃) | Similar size, different electronic properties |

Conformational Analysis of Derivatives

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. Conformational analysis of derivatives helps to understand how structural modifications affect the molecule's preferred spatial arrangement. researchgate.net For the 2-fluoro-4-methoxypyridine-6-acetic acid scaffold, a key conformational question is the orientation of the acetic acid side chain relative to the plane of the pyridine ring.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are vital for these studies. For instance, through-space NMR couplings between the fluorine atom and protons on the acetic acid side chain can provide direct evidence of the molecule's preferred conformation in solution. nih.gov Computational modeling, using methods like Density Functional Theory (DFT), complements experimental data by predicting low-energy conformations and the rotational energy barriers between them. Understanding whether the side chain is planar with the ring (syn-planar or anti-planar) or perpendicular to it (synclinal or anticlinal) can provide critical insights for designing more rigid analogs that lock in a bioactive conformation.

Impact of Fluorine and Methoxy Groups on Chemical Properties and Reactivity Profiles

The fluorine and methoxy groups exert profound and often opposing electronic effects on the pyridine ring, significantly influencing its chemical properties and reactivity. researchgate.net

The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group through the inductive effect. researchgate.net This has several consequences:

Acidity: The inductive withdrawal of electron density by fluorine increases the acidity of the carboxylic acid proton, lowering its pKa.

Basicity: It decreases the basicity of the pyridine nitrogen, making it less likely to be protonated at physiological pH.

Reactivity: The C-F bond is very strong, enhancing metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In nucleophilic aromatic substitution reactions, a fluorine substituent can be a good leaving group, a property that can be exploited in synthesis. nih.gov

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its affinity for fatty environments), which can affect its absorption, distribution, and transport across biological membranes. nih.gov

Basicity: It increases the electron density on the pyridine ring, which can increase the basicity of the ring nitrogen compared to an unsubstituted pyridine.

Reactivity: The methoxy group activates the pyridine ring towards electrophilic substitution and can direct metallation to adjacent positions, a useful handle in synthetic chemistry. researchgate.net

Conformation: The methoxy group can influence the preferred conformation of adjacent substituents due to steric hindrance.

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the pyridine ring, influencing its dipole moment, reactivity towards nucleophiles and electrophiles, and its interaction with biological macromolecules.

Emerging Research Directions and Future Perspectives for 2 Fluoro 4 Methoxypyridine 6 Acetic Acid

Development of Novel Synthetic Pathways

Currently, there are no published, specific synthetic routes for 2-Fluoro-4-methoxypyridine-6-acetic acid. The development of novel synthetic pathways would be the foundational step for any future research. Hypothetical routes could be designed starting from commercially available precursors like 2-fluoro-4-methoxypyridine (B63832).

Potential Synthetic Strategies:

| Starting Material | Key Transformation Steps | Potential Reagents |

| 2-Fluoro-4-methoxypyridine | 1. Lithiation/Grignard formation at the 6-position. 2. Carboxylation. | 1. n-BuLi or Mg. 2. CO2 (gas or dry ice). |

| 2,6-Dichloro-4-methoxypyridine | 1. Selective nucleophilic substitution of one chlorine with a cyanide group. 2. Fluorination to replace the second chlorine. 3. Hydrolysis of the nitrile. | 1. NaCN or KCN. 2. KF/HF. 3. Strong acid (e.g., HCl). |